3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
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Overview
Description
3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a heterocyclic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of the triazole and pyridazine rings imparts unique chemical properties, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of action
Compounds containing a triazolo[4,3-b]pyridazine moiety have been studied for their potential as tubulin inhibitors . Tubulin is a protein that is important for maintaining the structure and function of cells, and it is a common target for anticancer drugs .
Mode of action
As potential tubulin inhibitors, these compounds could interfere with the polymerization of tubulin, disrupting the formation of microtubules. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical pathways
The disruption of microtubule formation can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death and potentially have an antitumor effect .
Result of action
The potential result of the action of these compounds could be the inhibition of tumor growth due to the disruption of microtubule formation and induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions can influence the activity of these enzymes, potentially leading to changes in biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and context. The compound has been shown to exhibit significant cell growth inhibitory activity toward HeLa, HT-29, and A549 cells . It has been observed to cause G2/M phase arrest and induce cell apoptosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The compound has been found to inhibit tubulin polymerization, which can disrupt the formation of the mitotic spindle and lead to cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study using an A549-xenograft mouse model, the compound remarkably inhibited tumor growth without obvious signs of toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid, followed by heating under reflux at 120°C for several hours . The reaction mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrimidines: Exhibits antiviral and anti-inflammatory properties.
Uniqueness
3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is unique due to its specific triazolopyridazine core, which provides a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-4-6-13(7-5-10)17-19-18-14-8-9-15(20-21(14)17)24-16(11(2)22)12(3)23/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJWBOJXKQYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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